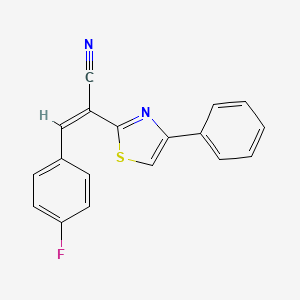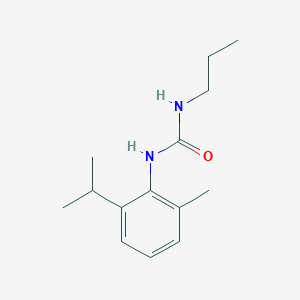![molecular formula C19H11ClFNO4 B5323138 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5323138.png)
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one, also known as CNFP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the chalcone family of compounds, which are known to have a variety of biological activities. CNFP has been found to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to induce the expression of various tumor suppressor genes, such as p53 and PTEN.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been found to possess anti-inflammatory properties, which may help to reduce inflammation in various disease states. Additionally, this compound has been found to have neuroprotective effects, which may help to protect neurons from damage in conditions such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects. Additionally, this compound may have limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. One area of interest is its potential applications in cancer therapy, either alone or in combination with other drugs. Additionally, further investigation is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. Finally, research is needed to develop more efficient and scalable synthesis methods for this compound, which may help to make it more widely available for research purposes.
合成法
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. One common synthesis method involves the reaction of 4-chloro-3-nitrobenzaldehyde and 4-fluorobenzaldehyde with 2-furylketone in the presence of a base catalyst. The resulting product is then purified through recrystallization.
科学的研究の応用
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO4/c20-16-8-3-13(11-17(16)22(24)25)19-10-7-15(26-19)6-9-18(23)12-1-4-14(21)5-2-12/h1-11H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEELGZKOERHAGY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)

![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5323070.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-chloro-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323078.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5323119.png)
![2-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazole](/img/structure/B5323135.png)
![4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5323142.png)
